molecular formula C21H14Cl2N2O3 B2572552 Ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylnicotinate CAS No. 306980-20-1

Ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylnicotinate

Cat. No. B2572552
M. Wt: 413.25
InChI Key: BNANCJYCEWFLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylnicotinate, also known as DCPPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPPN belongs to the class of nicotinonitrile compounds, which have been found to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Scientific Research Applications

1. Synthesis of New Heterocyclic Compounds

Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, a related compound, has been used to synthesize 2-phenyl-5, 6-dihydro-8H-pyrido[3, 2-d] [1, 2]oxazin-5-one and its derivatives, demonstrating the potential of ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylnicotinate in creating new heterocyclic compounds for various applications (Markova et al., 1970).

2. Synthesis of Pyridine and Pyridazine Derivatives

The related compound, 2-Cyano-5-phenyl-3,5-dioxopentanonitrile, has been transformed through alcoholysis and Knoevenagel condensation into ethyl 4,4-dicyano-3-phenyl-3-butenoate, eventually leading to the synthesis of novel pyridine and pyridazine derivatives. This indicates the potential utility of ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylnicotinate in synthesizing such compounds (Abdelrazek et al., 2001).

3. Development of Novel Copolymers

Ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylnicotinate may contribute to the development of novel copolymers, as evidenced by research on electrophilic trisubstituted ethylenes, including ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates, which have shown potential in creating copolymers with unique properties (Kim et al., 1999).

4. Supramolecular Self-Assembly

A study on a similar compound, ethyl 5-cyano-6-(3-(1,3-dioxoisoindolin-2-yl)propoxy)-4-(3-methoxyphenyl)-2-methylnicotinate, revealed its potential in supramolecular self-assembly through noncovalent interactions. This suggests possible applications of ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylnicotinate in the field of supramolecular chemistry (Dowarah et al., 2022).

properties

IUPAC Name

ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3/c1-2-27-21(26)15-11-14(12-24)20(25-19(15)13-7-4-3-5-8-13)28-17-10-6-9-16(22)18(17)23/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNANCJYCEWFLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)OC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylnicotinate

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